molecular formula C29H30ClN3O3S B1252266 4-Isothiocyanatorhodamine B CAS No. 14696-19-6

4-Isothiocyanatorhodamine B

Cat. No. B1252266
CAS RN: 14696-19-6
M. Wt: 536.1 g/mol
InChI Key: YVSWPCCVTYEEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodamine B 5-isothiocyanate is the 5-isomer of rhodamine B isothiocyanate. It has a role as a fluorochrome.

Scientific Research Applications

Capillary Zone Electrophoretic Separation

Rhodamine B isothiocyanate has been utilized in enhancing the sensitivity of on-line chemiluminescence detection of proteins separated by capillary zone electrophoresis. This method allowed for the determination of bovine serum albumin in specific concentration ranges, highlighting its usefulness in protein analysis (Hara, Nishida, Kayama, & Nakajima, 1994).

Surface-Enhanced Raman Scattering and Fluorescent Imaging

Rhodamine B isothiocyanate-modified Ag nanoaggregates on dielectric beads have shown potential in biological sensing and recognition. This application leverages its strong surface-enhanced Raman scattering signal and measurable amount of fluorescence, making it suitable for biological applications like drug development and gene delivery (Kim, Lee, Lee, & Shin, 2008).

Luminescence and X-ray Photoelectron Spectroscopy Studies

The adsorption of Rhodamine B isothiocyanate onto microcrystalline cellulose and its impact on fluorescence quantum yields have been studied. This research provides insights into the interaction between the dye and cellulose, which can be pivotal in the development of novel materials (Ferreira, Cabral, Almeida, Oliveira, Reis, & Rego, 1998).

Selective Fluorescent Labeling

The use of fluorescent reagents like rhodamine B isothiocyanate for selective labeling of myosin subfragment-1 ATPase demonstrates its application in the detailed study of proteins and their functions (Hiratsuka, 1987).

Optical Sensor for Sulfur Dioxide

Rhodamine B isothiocyanate has been evaluated for use in optical sensors for measuring sulfur dioxide in gaseous samples. Its sensitivity to dynamic quenching by sulfur dioxide highlights its potential in environmental monitoring (Razek, Miller, Hassan, & Arnold, 1999).

Protein Detection using Chemiluminescence Detection

The chemical has been used for labeling proteins to improve the sensitivity of chemiluminescence detection in protein analysis, showcasing its applicability in biochemical assays (Hara, Nishida, & Nakajima, 1994).

Chemosensor for Iron(III) Ions and Optical Imaging

Rhodamine B isothiocyanate doped silica-coated silica nanoparticles were used for sensitizing Fe3+ ions selectively and for enhanced fluorescence imaging in vitro, indicating its utility in targeted probe development and optical imaging on cancer cells (Tao, Chen, Yang, & Wang, 2012).

properties

CAS RN

14696-19-6

Product Name

4-Isothiocyanatorhodamine B

Molecular Formula

C29H30ClN3O3S

Molecular Weight

536.1 g/mol

IUPAC Name

[9-(2-carboxy-4-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)22-12-9-19(30-18-36)15-25(22)29(33)34;/h9-17H,5-8H2,1-4H3;1H

InChI Key

YVSWPCCVTYEEHG-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-]

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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